![molecular formula C7H10ClIO3 B12604160 Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate CAS No. 647033-13-4](/img/structure/B12604160.png)
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is an organic compound with a complex structure that includes chlorine, iodine, and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate typically involves the reaction of 3-chloro-2-iodobut-2-en-1-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect biological pathways and enzyme activities.
相似化合物的比较
Similar Compounds
- Methyl [(3-chloro-2-bromobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-fluorobut-2-en-1-yl)oxy]acetate
- Methyl [(3-chloro-2-iodoprop-2-en-1-yl)oxy]acetate
Uniqueness
Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct reactivity and biological activity compared to similar compounds with different halogens.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
647033-13-4 |
|---|---|
分子式 |
C7H10ClIO3 |
分子量 |
304.51 g/mol |
IUPAC 名称 |
methyl 2-(3-chloro-2-iodobut-2-enoxy)acetate |
InChI |
InChI=1S/C7H10ClIO3/c1-5(8)6(9)3-12-4-7(10)11-2/h3-4H2,1-2H3 |
InChI 键 |
AZGWWEWQNFUZIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(COCC(=O)OC)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


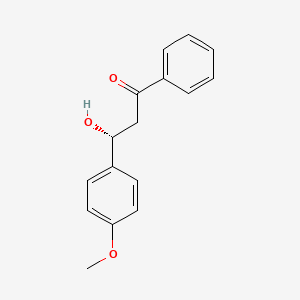
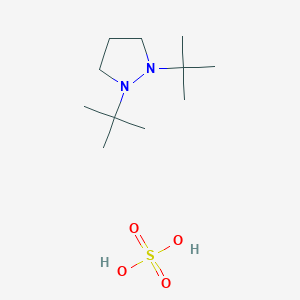

![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
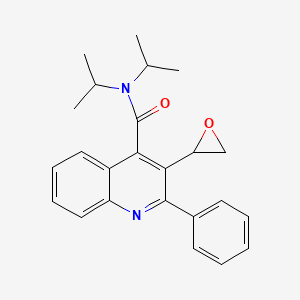
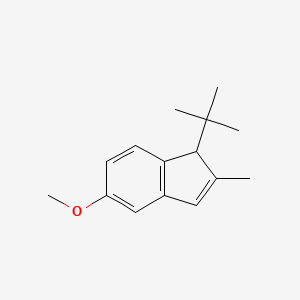
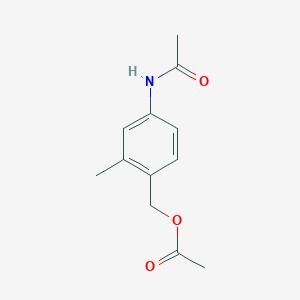

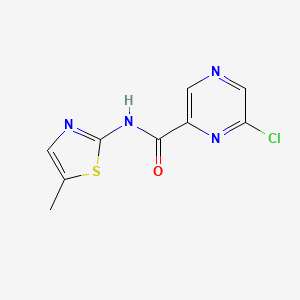
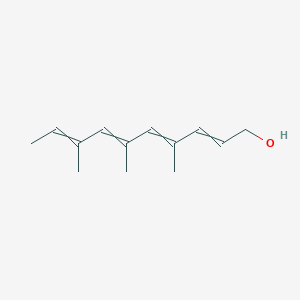

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
